tetramethylpyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetramethylpyridin-3-amine (TMP) is an organic compound with the chemical formula C8H14N2. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of other compounds. TMP has a wide range of uses in the chemical industry, including as a catalyst, as a reagent, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Tetramethylpyridin-3-amine has been used in a wide range of scientific research applications, including as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used as a model compound for studying the reactivity of pyridines and in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Wirkmechanismus

Tetramethylpyridin-3-amine is a weak base, with a pKb of 8.1. It is also a good nucleophile, with a pKa of 8.9. This makes it an ideal substrate for a variety of reactions, including nucleophilic substitution, electrophilic addition, and elimination reactions. It can also be used as a catalyst in some reactions, such as the formation of polymers.

Biochemical and Physiological Effects

tetramethylpyridin-3-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to reduce the activity of enzymes involved in the synthesis of proteins. It has also been shown to have an anti-inflammatory effect and to reduce the activity of enzymes involved in the synthesis of lipids.

Vorteile Und Einschränkungen Für Laborexperimente

Tetramethylpyridin-3-amine is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. It is also a good nucleophile, making it an ideal substrate for a variety of reactions. However, it is also a weak base, and so can be easily protonated, making it unsuitable for use in certain reactions.

Zukünftige Richtungen

Tetramethylpyridin-3-amine has a wide range of potential applications in the chemical industry. It can be used as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It can also be used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, it has potential applications in the field of biochemistry, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and the synthesis of proteins and lipids. tetramethylpyridin-3-amine could also be used in the development of new drugs and therapeutics, as it has the potential to be used as a model compound for studying the reactivity of pyridines. Finally, tetramethylpyridin-3-amine could be used to develop new materials for industrial and consumer applications, such as coatings and adhesives.

Synthesemethoden

Tetramethylpyridin-3-amine can be synthesized via a variety of methods, including the reaction of pyridine with formaldehyde in the presence of an acid catalyst. This reaction yields tetramethylpyridin-3-amine as a byproduct. Other methods for synthesizing tetramethylpyridin-3-amine include the reaction of pyridine with dimethylformamide, the reaction of pyridine with ethyl formate, and the reaction of pyridine with dimethyl sulfoxide.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of tetramethylpyridin-3-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-cyanopyridine", "dimethyl sulfate", "sodium hydride", "methylamine" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with sodium hydride in anhydrous DMF to form 3-pyridyl sodium salt.", "Step 2: The 3-pyridyl sodium salt is then reacted with dimethyl sulfate to form 3-dimethylsulfonium pyridine salt.", "Step 3: The 3-dimethylsulfonium pyridine salt is then reacted with methylamine in ethanol to form tetramethylpyridin-3-amine." ] } | |

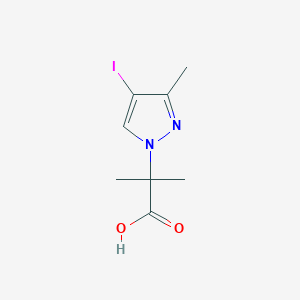

CAS-Nummer |

2385783-62-8 |

Produktname |

tetramethylpyridin-3-amine |

Molekularformel |

C9H14N2 |

Molekulargewicht |

150.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.